Decahydro-4-quinolinyl acetate

Description

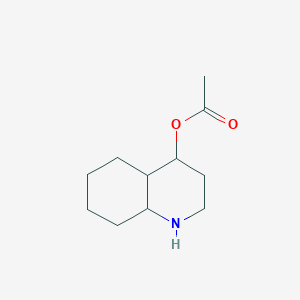

Decahydro-4-quinolinyl acetate is a hydrogenated quinoline derivative characterized by a fully saturated bicyclic decahydroquinoline core and an acetate ester functional group. Quinoline-based compounds are widely studied for their pharmacological and synthetic utility, with variations in substituents and saturation levels significantly influencing their physicochemical and biological properties .

Properties

Molecular Formula |

C11H19NO2 |

|---|---|

Molecular Weight |

197.27 g/mol |

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-4-yl acetate |

InChI |

InChI=1S/C11H19NO2/c1-8(13)14-11-6-7-12-10-5-3-2-4-9(10)11/h9-12H,2-7H2,1H3 |

InChI Key |

SHFBAWQUGPGEAL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1CCNC2C1CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of decahydro-4-quinolinyl acetate typically involves the hydrogenation of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline over a platinum catalyst, which yields decahydroquinoline. This intermediate can then be acetylated using acetic anhydride in the presence of a base such as pyridine to produce this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalytic systems to ensure high yield and purity. The acetylation step is optimized to minimize by-products and maximize the production efficiency .

Chemical Reactions Analysis

Types of Reactions: Decahydro-4-quinolinyl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinone derivatives.

Reduction: It can be reduced to form more saturated derivatives.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Quinolinone derivatives.

Reduction: More saturated quinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used

Scientific Research Applications

Decahydro-4-quinolinyl acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of decahydro-4-quinolinyl acetate involves its interaction with various molecular targets. It is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural and Functional Group Differences

Key Observations :

- Saturation: this compound’s fully saturated core enhances rigidity and may improve metabolic stability compared to aromatic or partially hydrogenated quinolines (e.g., 4k or 47) .

- Functional Groups: The acetate ester in this compound contrasts with the carboxamide (47), amino-chlorophenyl (4k), and oxalate salt () moieties in analogs. Esters typically exhibit higher hydrolytic lability than amides or salts, impacting bioavailability .

Comparison :

- This compound’s synthesis likely prioritizes catalytic hydrogenation, whereas analogs like 4k and 47 rely on transition-metal-catalyzed cross-coupling and amidation, respectively. These differences reflect the complexity of introducing diverse functional groups .

Physicochemical Properties

Insights :

- The acetate ester in this compound may enhance water solubility compared to lipophilic analogs like 45. However, its hydrolytic instability could necessitate formulation adjustments for drug delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.